N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a thiazolidinone ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety, and finally the attachment of the bromophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide likely involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and indole-based molecules. These compounds share structural features with N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural motifs. This unique arrangement can result in distinct reactivity and interactions, making it a valuable compound for various applications.
Properties
CAS No. |
618075-10-8 |
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Molecular Formula |
C21H16BrN3O3S2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3S2/c1-2-24-20(28)18(30-21(24)29)17-14-8-3-4-9-15(14)25(19(17)27)11-16(26)23-13-7-5-6-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,26)/b18-17- |
InChI Key |
GASKYVBVVXBWEN-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S |
Origin of Product |
United States |
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